(4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone

Description

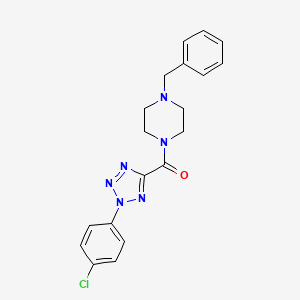

(4-Benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone is a synthetic heterocyclic compound featuring a tetrazole ring conjugated with a 4-chlorophenyl group and linked via a methanone bridge to a 4-benzylpiperazine moiety. The tetrazole ring is a nitrogen-rich aromatic system known for metabolic stability and bioisosteric replacement of carboxylic acids, while the benzylpiperazine group may enhance lipophilicity and modulate receptor interactions .

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-(4-chlorophenyl)tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c20-16-6-8-17(9-7-16)26-22-18(21-23-26)19(27)25-12-10-24(11-13-25)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYYIPKICDBVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

Synthesis of the Tetrazole Derivative: The tetrazole ring is synthesized by reacting 4-chlorobenzonitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling Reaction: The final step involves coupling the 4-benzylpiperazine with the tetrazole derivative. This is typically done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Amine derivatives of the tetrazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Research indicates that derivatives of the compound exhibit significant anticancer activity. For instance, certain benzylpiperazine derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Studies utilizing various cancer cell lines demonstrated that these compounds can effectively reduce cell viability and promote cell death through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

1.2 Antimicrobial Effects

The compound's structural features suggest potential antimicrobial properties. In vitro studies have indicated that derivatives of benzylpiperazine possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

1.3 Neuropharmacological Applications

Given the piperazine moiety's established role in central nervous system activity, the compound may also have implications in neuropharmacology. Research has suggested that similar compounds can act as serotonin receptor modulators, which could be beneficial in treating mood disorders and anxiety .

Synthesis Pathways

The synthesis of (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone typically involves multi-step organic reactions:

- Formation of Benzylpiperazine : The initial step often involves the reaction of benzylamine with piperazine under controlled conditions to yield 4-benzylpiperazine.

- Tetrazole Formation : The subsequent step includes the synthesis of tetrazole derivatives through cyclization reactions involving appropriate nitriles and hydrazines.

- Final Coupling Reaction : The final product is obtained through a coupling reaction between the benzylpiperazine derivative and the tetrazole moiety, often facilitated by coupling agents like EDC or DCC in a suitable solvent .

Case Studies

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. Pathways involved may include inhibition of enzyme activity or blocking of receptor sites.

Comparison with Similar Compounds

Key Structural Features :

- Tetrazole Core : The 2-(4-chlorophenyl)-2H-tetrazol-5-yl group is a common pharmacophore in medicinal chemistry, often associated with antimicrobial and antiproliferative activities .

- 4-Benzylpiperazine : This substituent introduces steric bulk and lipophilicity, which may affect bioavailability and binding affinity compared to simpler piperazine derivatives .

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocycles (2004)

Compounds 12a , 12b , and 13a () share the 2-(4-chlorophenyl)-2H-tetrazol-5-yl group but differ in their substituents:

- 12a: (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoic acid

- 13a : (2E,4E)-5-[2-(4-Chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienamide

The target compound’s benzylpiperazine group likely enhances membrane permeability compared to the polar carboxylic acid in 12a , though it may reduce aqueous solubility. The amide 13a balances polarity and stability, but the target compound’s piperazine could offer unique pharmacokinetic advantages .

Sulfonylpiperazine-Tetrazole Derivatives ()

Compounds 7a–x in feature a piperazine-sulfonyl group linked to tetrazole-thioether moieties. For example:

- 7a: 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone

The sulfonyl group in 7a increases polarity and hydrogen-bonding capacity, whereas the benzyl group in the target compound may enhance hydrophobic interactions. The thioether linker in 7a could confer metabolic stability but differs from the methanone bridge’s rigidity .

Pyrrolo-Isoxazole-Tetrazole Hybrid ()

Compound 20c () contains a fused pyrrolo-isoxazole-dione system with a 2-(4-chlorophenyl)-2H-tetrazol-5-yl group:

- 20c : (3S,3aS,6aR)-2-Benzyl-3-{(E)-2-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]vinyl}-5-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

| Property | Target Compound | 20c |

|---|---|---|

| Complexity | Moderate | High (fused rings) |

| Chirality | None | Three stereocenters |

| Bioactivity | Unreported | Not described in evidence |

The rigid, chiral structure of 20c contrasts with the target compound’s flexibility, suggesting divergent biological targets. The tetrazole’s role in 20c remains unexplored but may contribute to binding interactions .

Biological Activity

The compound (4-benzylpiperazin-1-yl)(2-(4-chlorophenyl)-2H-tetrazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

It features a benzylpiperazine moiety linked to a tetrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications:

- Antitumor Activity : The arylpiperazine derivatives, including this compound, have been reported to exhibit significant antitumor properties. The mechanism is thought to involve the inhibition of specific signaling pathways associated with cancer cell proliferation .

- Antimicrobial Properties : Research indicates that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections caused by resistant strains .

- Neuropharmacological Effects : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in tumor progression and microbial resistance.

- Receptor Modulation : It is hypothesized that the compound interacts with various neurotransmitter receptors, modulating their activity to achieve desired pharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Significant growth inhibition | |

| Antimicrobial | Broad-spectrum activity | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Table 2: Structural and Crystallographic Data

| Parameter | Value |

|---|---|

| Molecular Weight | 393.85 g/mol |

| Melting Point | 180–182 °C |

| Crystal System | Monoclinic |

| Space Group | P21/c |

Case Studies

-

Study on Antitumor Activity :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells.

-

Antimicrobial Efficacy :

- In vitro tests showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

-

Neuropharmacological Evaluation :

- Behavioral assays in animal models indicated that the compound produced anxiolytic-like effects, supporting its potential application in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.